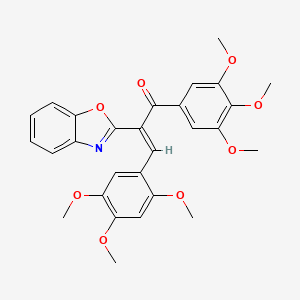![molecular formula C19H14Cl2N2OS B12155698 (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B12155698.png)
(2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and a phenylpropylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one typically involves the condensation of 2,4-dichloroaniline with a thiazolidinone derivative. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the imine linkage and the subsequent cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the imine group can yield the corresponding amine derivative.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of thiazolidinones exhibit antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one is explored for its potential therapeutic applications. It has been studied as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability and resistance to environmental factors.
作用机制
The mechanism of action of (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
相似化合物的比较
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone ring structure and are known for their antidiabetic properties.
Iminothiazolidinones: Compounds with similar imine and thiazolidinone functionalities.
Chlorophenyl derivatives: Compounds containing chlorophenyl groups with various biological activities.
Uniqueness
The uniqueness of (2E,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential in various scientific research applications make it a valuable compound for further study and development.
属性
分子式 |
C19H14Cl2N2OS |
|---|---|
分子量 |
389.3 g/mol |
IUPAC 名称 |
(5Z)-2-(2,4-dichlorophenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H14Cl2N2OS/c1-12(9-13-5-3-2-4-6-13)10-17-18(24)23-19(25-17)22-16-8-7-14(20)11-15(16)21/h2-11H,1H3,(H,22,23,24)/b12-9+,17-10- |
InChI 键 |
KORBUFFAWXBKDH-YZXVBUGESA-N |
手性 SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2 |
规范 SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)NC(=NC3=C(C=C(C=C3)Cl)Cl)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-amino-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12155619.png)
![(5Z)-3-(furan-2-ylmethyl)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12155627.png)
![ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate](/img/structure/B12155643.png)
![3-(4-ethoxyphenoxy)-7-[(4-fluorobenzyl)oxy]-2-methyl-4H-chromen-4-one](/img/structure/B12155648.png)
![2-(4-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12155653.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-9-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155658.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12155664.png)

![N-(biphenyl-4-yl)-2-methoxy-5-[1-(propan-2-yl)-1H-tetrazol-5-yl]benzenesulfonamide](/img/structure/B12155667.png)
![4-({2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)butanoic acid](/img/structure/B12155683.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B12155687.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12155688.png)
![(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(thiophen-2-yl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12155694.png)
